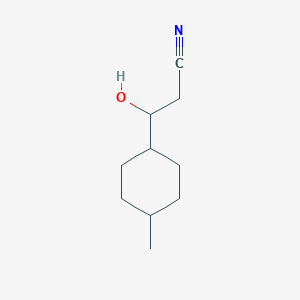
3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile is an organic compound with the molecular formula C10H17NO It is a nitrile derivative, characterized by the presence of both a hydroxy group (-OH) and a nitrile group (-CN) attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of 4-methylcyclohexanone with hydrogen cyanide: This method involves the nucleophilic addition of hydrogen cyanide to 4-methylcyclohexanone, followed by hydrolysis to yield 3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile.
Reaction of 4-methylcyclohexanol with acrylonitrile: This method involves the reaction of 4-methylcyclohexanol with acrylonitrile in the presence of a base, such as sodium hydroxide, to form the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in 3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile can undergo oxidation to form a ketone.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Thionyl chloride for conversion to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: 3-Keto-3-(4-methylcyclohexyl)propanenitrile.
Reduction: 3-Amino-3-(4-methylcyclohexyl)propanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitrile groups play a crucial role in its binding affinity and reactivity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
3-Hydroxy-3-(4-methylphenyl)propanenitrile: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
3-Hydroxy-3-(4-methylcyclohexyl)butanenitrile: Similar structure but with an additional carbon in the nitrile side chain.
3-Hydroxy-3-(4-methylcyclohexyl)acetonitrile: Similar structure but with a shorter nitrile side chain.
Uniqueness: 3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile is unique due to the presence of both a hydroxy group and a nitrile group on a cyclohexyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-hydroxy-3-(4-methylcyclohexyl)propanenitrile |
InChI |
InChI=1S/C10H17NO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h8-10,12H,2-6H2,1H3 |
InChI Key |
UDSCUJVKFDOBRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















